molecular formula C7H9N3O B1370784 3-Methylpyridine-2-carbohydrazide CAS No. 958453-96-8

3-Methylpyridine-2-carbohydrazide

Cat. No. B1370784
CAS RN: 958453-96-8
M. Wt: 151.17 g/mol
InChI Key: VQBNDWYVRSUPBG-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-carbohydrazide is a chemical compound with the molecular weight of 151.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methylpyridine-2-carbohydrazide is 1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

3-Methylpyridine-2-carbohydrazide is a powder at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Hydrazones and Thiazolidine-4-ones : A study by Solankee et al. (2008) showed that 6-Methylpyridine-3-carbohydrazide, a related compound, was used to synthesize novel hydrazones and thiazolidine-4-ones. These compounds were created through condensation with different aromatic aldehydes, followed by cyclocondensation with thioglycolic acid (Solankee, Solankee, & Patel, 2008).

  • Derivatives as BAZ2B Bromodomain Ligands : Marchand et al. (2016) identified a 3-amino-2-methylpyridine derivative as a ligand of the BAZ2B bromodomain. This discovery was made through automatic docking of numerous compounds and validated by protein crystallography (Marchand, Lolli, & Caflisch, 2016).

Antimicrobial Activity

  • Silver Complexes with Antimicrobial Properties : A study by Abu-Youssef et al. (2010) synthesized complexes using 2-amino-3-methylpyridine, demonstrating significant antimicrobial activity against certain bacteria and yeasts. These complexes showed potential as effective antimicrobial agents (Abu-Youssef et al., 2010).

Chemical Analysis and Synthesis Techniques

  • Electrophoretic Separation of Methylpyridines : Wren (1991) explored the separation of 2-, 3-, and 4-substituted methylpyridines, including 3-methylpyridine, in free solution capillary electrophoresis. This study enhanced our understanding of the relationships between pH and separation in these processes (Wren, 1991).

  • Circular Microreaction Method for 3-Methylpyridine-N-oxide Synthesis : Sang et al. (2020) developed a safer and more efficient process for synthesizing 3-Methylpyridine-N-oxide, an essential intermediate in the production of certain insecticides. This study utilized microreaction systems, showcasing a significant improvement in product yield and reaction control (Sang, Huang, & Xu, 2020).

Safety and Hazards

The safety data sheet for 3-Methylpyridine-2-carbohydrazide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

While the specific future directions for 3-Methylpyridine-2-carbohydrazide are not detailed in the search results, pyridine-containing compounds have been noted for their increasing importance in medicinal applications . This suggests potential future research directions in synthesizing a variety of pyridine derivatives for medicinal use.

Mechanism of Action

Target of Action

3-Methylpyridine-2-carbohydrazide is a complex organic compound that interacts with several targets. The primary targets of this compound are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .

Mode of Action

This interaction could potentially inhibit the function of the enzymes, thereby affecting the breakdown of collagen .

Biochemical Pathways

By potentially inhibiting Collagenase 3 and Stromelysin-1, it could disrupt the normal breakdown of collagen, affecting various physiological and pathological processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its targets .

Result of Action

The molecular and cellular effects of 3-Methylpyridine-2-carbohydrazide’s action are largely dependent on its interaction with its targets and the subsequent changes in their activity. By potentially inhibiting Collagenase 3 and Stromelysin-1, it could alter collagen metabolism, affecting tissue remodeling and other related processes .

Action Environment

The action, efficacy, and stability of 3-Methylpyridine-2-carbohydrazide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which it is present .

properties

IUPAC Name

3-methylpyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBNDWYVRSUPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-2-carbohydrazide

Synthesis routes and methods

Procedure details

Ethyl 3-methylpyridine-2-carboxylate (2 g, 12.11 mmol, CAS [58997-10-7], commercially available e.g. from Beta Pharma) was dissolved in ethanol (40 mL) and treated with hydrazine monohydrate (0.706 mL, 14.53 mmol). The reaction mixture was stirred at room temperature for 15 mins before heating at reflux for 18 hours. The reaction mixture was cooled to room temperature, more hydrazine monohydrate (0.5 ml) was added, and the reaction mixture was heated at reflux for a further 24 hours. The reaction mixture was cooled to room temperature. The solvent was evaporated to near dryness, and the residue was azeotroped with ethanol (3×35 ml). The mixture was evaporated to dryness after the third time to afford a pale yellow solid. This solid was slurried in diethyl ether, filtered off and dried to afford the title compound as a white solid (0.575 g, 3.80 mmol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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